molecular formula C6H5ClINO2S B1433247 2-Chloro-5-iodobenzene-1-sulfonamide CAS No. 1261482-36-3

2-Chloro-5-iodobenzene-1-sulfonamide

Cat. No.: B1433247
CAS No.: 1261482-36-3
M. Wt: 317.53 g/mol
InChI Key: ZVZMGKSBFBJPNR-UHFFFAOYSA-N
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Description

2-Chloro-5-iodobenzene-1-sulfonamide is a chemical compound with the molecular formula C6H4ClINSO2NH2. It is a derivative of sulfonamide, characterized by the presence of both chlorine and iodine atoms on the benzene ring, along with a sulfonamide group. This compound has garnered attention due to its diverse biological properties and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the iodination of 2-chlorobenzenesulfonamide using iodine and a suitable oxidizing agent under controlled conditions.

Industrial Production Methods

Industrial production of 2-Chloro-5-iodobenzene-1-sulfonamide may involve large-scale iodination and chlorination processes, utilizing advanced reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-iodobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can undergo oxidation or reduction, altering the compound’s properties.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the sulfonamide group.

    Reduction: Reducing agents like lithium aluminum hydride can reduce the sulfonamide group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can modify the sulfonamide group .

Scientific Research Applications

2-Chloro-5-iodobenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-iodobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and iodine atoms can enhance its binding affinity and specificity towards these targets, leading to various biological effects. The sulfonamide group can also play a role in its activity by interacting with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzenesulfonamide: Lacks the iodine atom, which may result in different biological properties.

    5-Iodobenzenesulfonamide: Lacks the chlorine atom, affecting its reactivity and applications.

    2-Bromo-5-iodobenzene-1-sulfonamide: Contains a bromine atom instead of chlorine, which can alter its chemical behavior.

Uniqueness

2-Chloro-5-iodobenzene-1-sulfonamide is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-chloro-5-iodobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClINO2S/c7-5-2-1-4(8)3-6(5)12(9,10)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZMGKSBFBJPNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClINO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261482-36-3
Record name 2-chloro-5-iodobenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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